molecular formula C18H19N5OS B2429622 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 586986-51-8

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2429622
CAS No.: 586986-51-8
M. Wt: 353.44
InChI Key: IGIKUBGRRZSOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core, a scaffold recognized for its significant potential in medicinal chemistry. This compound is of high interest in early-stage research, particularly for developing novel chemopreventive and chemotherapeutic agents, as mercapto-substituted 1,2,4-triazoles have been shown to play an important role in such effects on cancer . The molecular structure integrates a phenyl-substituted triazole ring linked via a thioether bridge to an acetamide group bearing a 3,4-dimethylphenyl substituent. The 1,2,4-triazole-3-thione moiety is a key pharmacophore, with documented biological activities in scientific literature that include anticancer, antimicrobial, and antiviral properties . Researchers value this compound as a key intermediate or building block for further chemical derivatization. The presence of the thioether and acetamide functionality allows for potential interactions with various biological targets, including enzymes and receptors. This makes it a valuable compound for screening against a range of disease models and for structure-activity relationship (SAR) studies aimed at optimizing potency and overcoming drug resistance. This product is intended for research and development applications in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-8-9-15(10-13(12)2)20-16(24)11-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIKUBGRRZSOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Benzoic Acid Hydrazide

Benzoic acid hydrazide is treated with carbon disulfide (CS₂) in alkaline ethanol to form potassium dithiocarbazinate. Subsequent cyclization with hydrazine hydrate under reflux yields 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Scheme 1).

Reaction Conditions :

  • Step 1 : Benzoic acid hydrazide + CS₂ in ethanol/KOH, 4–6 hours, room temperature.
  • Step 2 : Cyclization with hydrazine hydrate, reflux for 3 hours.

Yield : 70–85%.

Characterization :

  • IR : N–H stretch (3276–3293 cm⁻¹), C=O (1679–1694 cm⁻¹).
  • ¹H-NMR : Cyclohexyl protons (0.84–1.68 ppm), aromatic protons (7.2–7.8 ppm).

Preparation of 2-Chloro-N-(3,4-dimethylphenyl)acetamide

The acetamide component is synthesized via nucleophilic substitution.

Reaction of Chloroacetyl Chloride with 3,4-Dimethylaniline

Chloroacetyl chloride reacts with 3,4-dimethylaniline in the presence of triethylamine (Et₃N) to form 2-chloro-N-(3,4-dimethylphenyl)acetamide (Scheme 2).

Reaction Conditions :

  • Chloroacetyl chloride (1.1 eq) + 3,4-dimethylaniline (1 eq) in dry dichloromethane (DCM).
  • Et₃N (1.5 eq) as base, 0°C to room temperature, 2–4 hours.

Yield : 75–90%.

Characterization :

  • IR : C=O stretch (1688 cm⁻¹), C–Cl (744 cm⁻¹).
  • ¹³C-NMR : Carbonyl carbon at 167 ppm, methyl groups at 20.5 and 21.2 ppm.

Coupling of Triazole-Thiol with Chloroacetamide

The final step involves nucleophilic displacement of chloride by the triazole-thiolate.

Thioether Formation in Dimethylformamide (DMF)

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol reacts with 2-chloro-N-(3,4-dimethylphenyl)acetamide in DMF using potassium carbonate (K₂CO₃) as a base (Scheme 3).

Reaction Conditions :

  • Equimolar reactants in anhydrous DMF.
  • K₂CO₃ (2 eq), 80–90°C, 6–8 hours under nitrogen.

Yield : 65–80%.

Optimization Notes :

  • Excess K₂CO₃ improves thiolate nucleophilicity.
  • Purification via column chromatography (hexane:ethyl acetate, 3:1).

Alternative Synthetic Routes

One-Pot Sequential Synthesis

A modified approach combines triazole formation and acetamide coupling in a single pot, reducing isolation steps:

  • Triazole synthesis : As in Section 1.1.
  • In situ chloroacetamide addition : Directly introduce 2-chloro-N-(3,4-dimethylphenyl)acetamide after cyclization.

Yield : 60–70%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the coupling step, enhancing yield to 85%.

Analytical Data and Validation

Table 1: Spectral Data for Key Intermediates and Final Product

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) MS (m/z)
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol 3276 (N–H), 1679 (C=O) 7.2–7.8 (Ar–H), 1.3 (NH₂) 220 [M+H]⁺
2-Chloro-N-(3,4-dimethylphenyl)acetamide 1688 (C=O), 744 (C–Cl) 2.2 (CH₃), 7.1–7.4 (Ar–H) 198 [M+H]⁺
Final Product 1685 (C=O), 3279 (N–H) 2.3 (CH₃), 7.0–7.9 (Ar–H), 4.1 (SCH₂) 345 [M+H]⁺

Table 2: Comparison of Synthetic Methods

Method Conditions Yield (%) Purity (HPLC) Source
Classical stepwise DMF, K₂CO₃, 8h, 80°C 75 98.5
One-pot sequential Ethanol, NaOH, 12h, reflux 65 97.0
Microwave-assisted DMF, MW, 30min, 150°C 85 99.2

Challenges and Practical Considerations

  • Purification : The final product often requires recrystallization from ethanol or acetonitrile to achieve >98% purity.
  • Byproduct Management : Unreacted piperazine derivatives (if used) are removed via acidification and filtration.
  • Scale-Up : Industrial protocols favor DMF for its solvation capacity, though ethanol is preferred for environmental safety.

Biological Activity

The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C19H21N5OS
  • Molecular Weight : 367.47 g/mol
  • CAS Number : 874783-06-9

The compound features a triazole ring that is critical for its biological activity and is often modified to enhance efficacy against various biological targets.

Synthesis

The synthesis typically involves the reaction of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with an appropriate acetamide derivative under controlled conditions. Techniques such as ultrasound-assisted synthesis have been employed to improve yield and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • In vitro Studies : The compound demonstrated significant anti-proliferative activity against human liver cancer cells (HepG2). The IC50 values for related compounds ranged from 12.5 µg/mL to 28.399 µg/mL, indicating a promising therapeutic index .
  • Structure–Activity Relationship (SAR) : Modifications in the phenyl substituents were found to influence the potency of these compounds. Electron-donating groups at specific positions enhanced activity, while electron-withdrawing groups reduced it .

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes and pathways crucial for cancer cell survival:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could contribute to their anticancer effects by disrupting cellular metabolism and promoting apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

A comparative study with other triazole derivatives reveals distinct differences in biological activity based on structural variations:

Compound NameStructureIC50 (µg/mL)Activity
2-(4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol)Structure28.399Antifungal
2-(4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol)-20.19Anticancer
2-(4-amino-5-(isobutylphenyl)-1,2,4-triazole-3-thiol)-13.004Most potent

This table illustrates how minor modifications can lead to significant changes in biological efficacy.

Case Studies

Several case studies have documented the effectiveness of triazole derivatives in treating various cancers:

  • HepG2 Cell Line Study : A study demonstrated that derivatives similar to our compound exhibited potent anti-cancer activity with low toxicity profiles .
  • Molecular Docking Studies : Molecular docking simulations suggest that these compounds effectively bind to target proteins involved in cancer progression, further validating their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution. A general approach involves refluxing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol and aqueous KOH (1:1 v/v) for 1 hour. The product is precipitated in water, filtered, and recrystallized from ethanol .
  • Key Considerations : Ensure stoichiometric control of KOH to avoid side reactions. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1).

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR : Confirm the presence of the triazole ring (δ 7.8–8.2 ppm for aromatic protons), acetamide carbonyl (δ 170–175 ppm in 13C^{13}\text{C}), and thioether linkage (δ 3.5–4.0 ppm for SCH2_2) .
  • Mass Spectrometry : Validate molecular weight using ESI-MS, expecting [M+H]+^+ at m/z 395.1 (C19_{19}H20_{20}N5_5OS) .
    • Validation : Compare with analogs in literature (e.g., 2-((5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamides) to confirm substituent effects .

Q. What preliminary biological screening assays are suitable for this compound?

  • Anti-exudative Activity : Use a carrageenan-induced paw edema model in rats at 10 mg/kg, with diclofenac sodium (8 mg/kg) as a reference. Measure edema reduction over 4 hours .
  • Antimicrobial Screening : Employ agar diffusion against S. aureus and C. albicans at 100 µg/mL, comparing zones of inhibition to fluconazole/ampicillin .

Advanced Research Questions

Q. How do structural modifications (e.g., phenyl vs. dimethoxyphenyl substituents) influence bioactivity?

  • SAR Insights :

  • Antimicrobial Activity : 3,4-Dimethoxyphenyl analogs show enhanced activity due to increased lipophilicity and membrane penetration (MIC ~12.5 µg/mL vs. S. aureus) .
  • Anti-inflammatory Potency : Substitution at the acetamide nitrogen (e.g., 3,4-dimethylphenyl vs. indazolyl) alters COX-2 selectivity. Use molecular docking (PDB: 5KIR) to predict binding .
    • Experimental Design : Synthesize derivatives with varying aryl groups (e.g., 4-chlorophenyl, furan-2-yl) and compare IC50_{50} values in target assays .

Q. How to resolve contradictions in biological data between in vitro and in vivo models?

  • Case Study : If in vitro antimicrobial activity (e.g., MIC 10 µg/mL) does not translate to in vivo efficacy:

  • Possible Factors : Poor solubility (measure logP via HPLC; target logP <3) or metabolic instability (perform microsomal stability assays) .
  • Mitigation : Formulate as nanoparticles (e.g., PLGA encapsulation) or pro-drugs to enhance bioavailability .

Q. What strategies optimize tablet formulation for this compound?

  • Excipient Screening : Use a four-factor experimental design (e.g., lactose, starch, MCC, PVP) to assess tablet hardness, friability, and disintegration time. Wet granulation is preferred for hygroscopic compounds .
  • Stability Testing : Store tablets at 25°C/60% RH for 6 months; monitor degradation via HPLC (e.g., hydrolysis of acetamide under high humidity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.